molecular formula C44H36N4O4 B6318963 A2B2-Ionophore CAS No. 1253421-84-9

A2B2-Ionophore

Cat. No.: B6318963
CAS No.: 1253421-84-9
M. Wt: 684.8 g/mol
InChI Key: ATRHSIVCSPMQEQ-JUFVCXMFSA-N
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Description

A2B2-Ionophore is a synthetic compound known for its ability to selectively bind and transport ions across lipid membranes. This property makes it a valuable tool in various scientific fields, including chemistry, biology, and medicine. Ionophores like this compound are often used in the development of ion-selective electrodes and sensors, which are crucial for detecting and measuring ion concentrations in different environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of A2B2-Ionophore typically involves the incorporation of organic compounds into a polymer membrane, such as polyvinyl chloride, along with a plasticizer and an additive to provide the membrane with liquid-phase properties . The specific synthetic route and reaction conditions can vary, but the goal is to achieve a high-purity product with minimal impurities.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes rigorous purification steps to remove any contaminants that could affect the compound’s performance in ion-selective applications .

Chemical Reactions Analysis

Types of Reactions: A2B2-Ionophore undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its ion-selective capabilities.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents that facilitate the desired chemical transformations. The reaction conditions, such as temperature and pH, are carefully controlled to achieve optimal results .

Major Products: The major products formed from these reactions are typically modified versions of this compound with enhanced ion-selective properties. These products are then used in the development of ion-selective electrodes and sensors .

Mechanism of Action

A2B2-Ionophore exerts its effects by selectively binding to specific ions and facilitating their transport across lipid membranes. This process involves the formation of a complex between the ionophore and the target ion, which is then transported across the membrane. The molecular targets and pathways involved in this process include ion channels and transporters that regulate ion flow in and out of cells .

Comparison with Similar Compounds

Uniqueness of A2B2-Ionophore: this compound is unique due to its specific ion-selective properties and its ability to be incorporated into various sensor technologies. Its high purity and stability make it a preferred choice for applications requiring precise ion detection and measurement .

Properties

IUPAC Name

(4R,5R,15R,16R)-4,5,15,16-tetraphenyl-3,6,14,17-tetrazatricyclo[17.3.1.18,12]tetracosa-1(23),8(24),9,11,19,21-hexaene-2,7,13,18-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H36N4O4/c49-41-33-23-13-25-35(27-33)43(51)47-39(31-19-9-3-10-20-31)40(32-21-11-4-12-22-32)48-44(52)36-26-14-24-34(28-36)42(50)46-38(30-17-7-2-8-18-30)37(45-41)29-15-5-1-6-16-29/h1-28,37-40H,(H,45,49)(H,46,50)(H,47,51)(H,48,52)/t37-,38-,39-,40-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRHSIVCSPMQEQ-JUFVCXMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(NC(=O)C3=CC(=CC=C3)C(=O)NC(C(NC(=O)C4=CC=CC(=C4)C(=O)N2)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](NC(=O)C3=CC(=CC=C3)C(=O)N[C@@H]([C@H](NC(=O)C4=CC=CC(=C4)C(=O)N2)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H36N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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